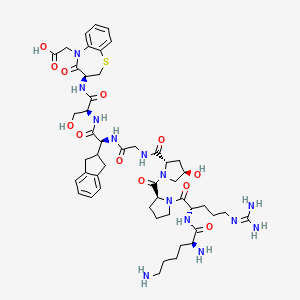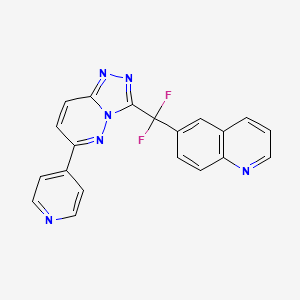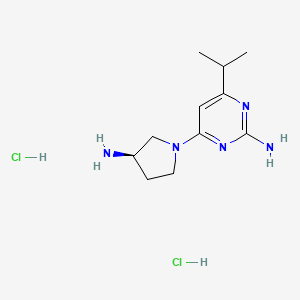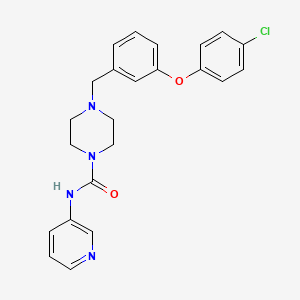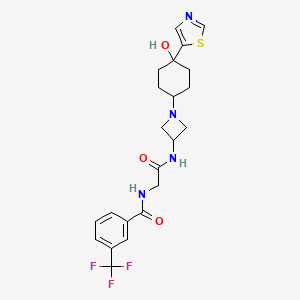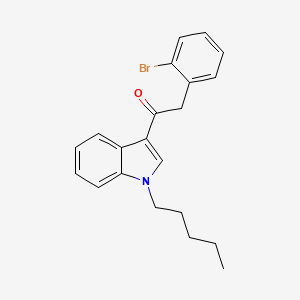
JWH-249
説明
JWH-249: 1-ペンチル-3-(2-ブロモフェニルアセチル)インドール は、フェニルアセチルインドールファミリーに属する合成カンナビノイドです。 カンナビノイド受容体1(CB1)に対して約2.4倍の選択性を示し、解離定数(Ki)は8.4±1.8ナノモル、カンナビノイド受容体2(CB2)では20±2ナノモルです 。 この化合物は、他の合成カンナビノイド(JWH-250、JWH-203、JWH-251など)と類似しており、これらの化合物は、ほとんどのアミノアルキルインドールカンナビノイド化合物で使用されているナフトイル環の代わりにフェニルアセチル基を持っています .
科学的研究の応用
JWH-249 has several scientific research applications, including:
作用機序
JWH-249は、カンナビノイド受容体CB1とCB2のアゴニストとして作用することで効果を発揮します。この化合物は、これらの受容体に高い親和性で結合し、細胞内シグナル伝達経路の活性化につながります。 主に中枢神経系に存在するCB1受容体の活性化は、精神活性作用をもたらし、末梢組織に存在するCB2受容体の活性化は、抗炎症作用や免疫調節作用を仲介します .
生化学分析
Biochemical Properties
The biochemical properties of 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone are not fully characterized. It is known to interact with the CB1 and CB2 receptors . The nature of these interactions is likely similar to other cannabinoids, which typically bind to these receptors and modulate their activity.
Cellular Effects
The cellular effects of 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone are not well-studied. Given its activity at the CB1 and CB2 receptors, it is likely to influence cell function in a manner similar to other cannabinoids. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a cannabinoid agonist, it likely exerts its effects by binding to the CB1 and CB2 receptors and modulating their activity .
準備方法
合成経路と反応条件: : JWH-249の合成は、トリエチルアミンなどの塩基の存在下で、1-ペンチルインドールと2-ブロモフェニルアセチルクロリドを反応させることから始まります。この反応は通常、室温でジクロロメタンなどの不活性溶媒中で行われます。 生成物は、カラムクロマトグラフィーで精製して目的の化合物を得ます .
工業的製造方法: : this compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、より高い収率と純度を実現するために最適化されます。自動化反応器と連続フローシステムを使用することで、製造プロセスの効率を向上させることができます。 高性能液体クロマトグラフィー(HPLC)やガスクロマトグラフィー質量分析(GC-MS)などの品質管理手段が、最終製品の一貫性と純度を確保するために使用されます .
化学反応の分析
反応の種類: : JWH-249は、以下を含むさまざまな化学反応を起こします。
酸化: インドール環は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。
還元: カルボニル基は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いてアルコールに還元することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
主な生成物
酸化: インドール-3-カルボン酸誘導体の生成。
還元: 1-ペンチル-3-(2-ブロモフェニル)エタノールの生成。
科学研究への応用
This compoundは、以下を含むいくつかの科学研究に応用されています。
類似化合物との比較
JWH-249は、以下のような他の合成カンナビノイドと類似しています。
JWH-250: 1-ペンチル-3-(2-メトキシフェニルアセチル)インドール。
JWH-203: 1-ペンチル-3-(2-クロロフェニルアセチル)インドール。
JWH-251: 1-ペンチル-3-(2-メチルフェニルアセチル)インドール.
独自性: : this compoundは、フェニルアセチル基にブロム置換があるため、独特な薬理学的特性を備えています。 この化合物は、アナログと比較して、CB1受容体に対して高い選択性を示し、エンドカンナビノイド系に対する合成カンナビノイドの影響を研究するための貴重な化合物となっています .
特性
IUPAC Name |
2-(2-bromophenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQRVOHECAULLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658735 | |
| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-60-3 | |
| Record name | JWH 249 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-249 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-249 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H988KQV4U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


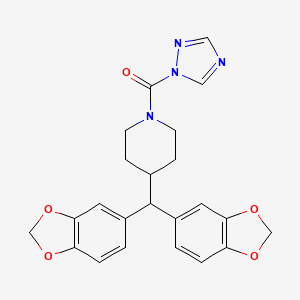


![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)
